![molecular formula C26H30N2O8 B2982755 [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 2089255-41-2](/img/structure/B2982755.png)

[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

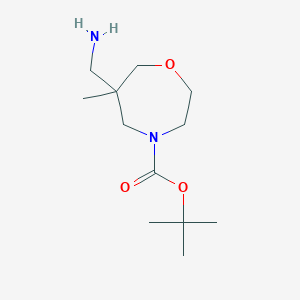

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are part of many important biomolecules, such as the nucleic acids DNA and RNA .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has several other functional groups attached to it, including a trimethoxyphenyl group and a propoxyphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, charge distribution, and the specific functional groups it contains .科学的研究の応用

Synthesis and Structural Studies

Several research efforts focus on synthesizing and understanding the structural characteristics of compounds related to the specified chemical structure. These efforts include studies on the synthesis of Biginelli compounds, which are closely related to the compound , and their reactions to form various derivatives with potential biological and chemical utility. For instance, Kappe and Roschger (1989) investigated various reactions of Biginelli compounds, which are derivatives of tetrahydropyrimidine, highlighting methodologies for creating pyrimidothiazines and thiazolopyrimidines, among others (Kappe & Roschger, 1989). Similarly, the crystal structure of a pyrimidine derivative was detailed by Hu Yang (2009), providing insights into the molecular arrangement and potential interactions of these compounds (Hu Yang, 2009).

Chemical Properties and Reactions

Research into the chemical properties and reactions of tetrahydropyrimidine derivatives has led to the discovery of various pathways for the synthesis of novel compounds. Lebed' et al. (2009) explored the aza-Wittig reaction followed by intramolecular cyclization to create polyfunctional tetrahydroimidazopyrimidinones (Lebed' et al., 2009). Additionally, Terentjeva et al. (2013) detailed a method for obtaining 6-unsubstituted dihydropyrimidinones, further expanding the scope of potential chemical manipulations and applications of these compounds (Terentjeva et al., 2013).

Potential Applications in Material Science and Biology

Several studies have aimed to explore the potential applications of tetrahydropyrimidine derivatives in material science and biology. For instance, the novel synthesis methods for chromone-pyrimidine coupled derivatives by Nikalje et al. (2017) and their analysis for antimicrobial activity indicate the broad utility of these compounds in creating materials with biological relevance (Nikalje et al., 2017). The study by Ghashang et al. (2013) on the synthesis of chromenopyrimidine derivatives and their antimicrobial evaluation further supports the idea that these compounds could serve as bases for new antimicrobial agents (Ghashang et al., 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

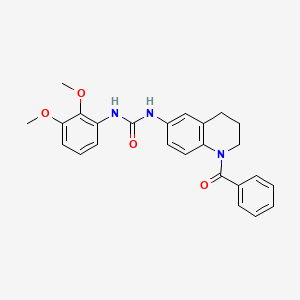

The primary targets of this compound are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it can inhibit tubulin, a protein essential for mitosis, thereby disrupting cell division . It can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly, which can lead to the degradation of Hsp90 client proteins . The compound can inhibit TrxR, an enzyme involved in maintaining the redox state within cells, leading to increased oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and leading to cell cycle arrest . By inhibiting Hsp90, it disrupts multiple signaling pathways that depend on Hsp90 client proteins . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress and potentially cell death .

Pharmacokinetics

The presence of the trimethoxyphenyl (TMP) group may enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s metabolic stability and excretion patterns remain to be determined.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It can cause cell cycle arrest, protein degradation, oxidative stress, and potentially cell death . These effects can contribute to its potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities .

特性

IUPAC Name |

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-6-11-35-18-9-7-16(8-10-18)23-22(15(2)27-26(31)28-23)25(30)36-14-19(29)17-12-20(32-3)24(34-5)21(13-17)33-4/h7-10,12-13,23H,6,11,14H2,1-5H3,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTMSXVQQDRQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)